3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Overview
Description
Synthesis Analysis
The synthesis of boronic acid pinacol esters can be achieved through various methods. For instance, the iridium-catalyzed aromatic borylation is mentioned as a one-step access to a pyridine-4-boronic acid pinacol ester . Another method involves the isolation of a lithium hydroxy ate complex from a bromo-substituted pyrazole and triisopropyl borate, which is then used to synthesize the boronic acid pinacol ester . The synthesis process often requires optimization to improve yields and purity, as demonstrated in the preparation of a pinacol 1-methyl-1H-pyrazole-5-boronate .
Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic acid group and a pinacol ester moiety. The structure is often confirmed using nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the compound's molecular framework .
Chemical Reactions Analysis
Boronic acid pinacol esters are versatile reagents in Suzuki cross-coupling reactions. They can react with various (hetero)aryl bromides to form coupled products . The presence of electron-withdrawing or electron-donating groups on the boronic ester influences the reactivity and the outcome of the coupling reactions. Additionally, the formation of cyclic boronate esters can enhance Lewis acidity, which can affect the strength of interactions such as cation-π stacking, as seen in the formation of an exciplex with a pyridinium boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters are influenced by their molecular structure. For example, the Lewis acidity of a cyclic boronate ester can be enhanced by the addition of pinacol, which can lead to a significant increase in fluorescence upon exciplex formation . The stability of these compounds is also an important property, with some boronic esters, such as the lithium hydroxy ate complex, exhibiting long-term bench stability, which is advantageous for their use in Suzuki couplings .
Scientific Research Applications
Endocannabinoid System Modulators
- Application Summary : This compound is used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators . The ECS is a complex cell-signaling system identified in the early 1990s by researchers exploring THC, a well-known cannabinoid. Cannabinoids are compounds found in cannabis.
Embryonic Ectoderm Development Inhibitors
- Application Summary : It serves as an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors . EED is a core component of the Polycomb Repressive Complex 2 (PRC2) that catalyzes methylation of histone H3 at lysine 27 (H3K27).
IRAK4 Inhibitors
- Application Summary : This compound is used to prepare pyrrolotriazine based Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a protein kinase involved in signaling innate immune responses from Toll-like receptors.
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a part of a formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation.
Organic Synthesis in Agrochemical, Pharmaceutical and Dyestuff Field
- Application Summary : This compound plays an important role as an intermediate for organic synthesis in agrochemical, pharmaceutical and dyestuff field .
Formal Hydrogenation of Unactivated Alkenes
Safety And Hazards
properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSGEBYQRMBTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459069 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |
CAS RN |
287944-16-5 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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